2-(2-Mercapto-benzoimidazol-1-yl)-1-phenyl-ethanone
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Overview
Description
1-PHENYL-2-(2-SULFANYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-2-(2-SULFANYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol is reacted with a halogenated benzimidazole derivative.
Attachment of Phenyl Group: The phenyl group can be attached via Friedel-Crafts acylation, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-2-(2-SULFANYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups, and other electrophiles in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or other substituted derivatives.
Scientific Research Applications
1-PHENYL-2-(2-SULFANYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-PHENYL-2-(2-SULFANYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Mercaptobenzimidazole: Similar structure with a sulfanyl group, used as an antioxidant and corrosion inhibitor.
1-Phenylbenzimidazole: Lacks the sulfanyl group but shares the phenyl and benzimidazole moieties.
Uniqueness
1-PHENYL-2-(2-SULFANYL-1H-1,3-BENZODIAZOL-1-YL)ETHAN-1-ONE is unique due to the combination of the phenyl, benzimidazole, and sulfanyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H12N2OS |
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Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-phenyl-2-(2-sulfanylidene-3H-benzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C15H12N2OS/c18-14(11-6-2-1-3-7-11)10-17-13-9-5-4-8-12(13)16-15(17)19/h1-9H,10H2,(H,16,19) |
InChI Key |
ZXZUKMKQRJQVRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3NC2=S |
Origin of Product |
United States |
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